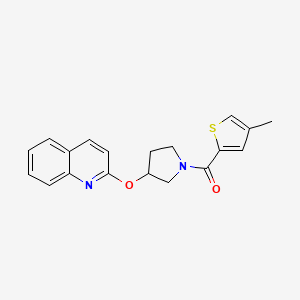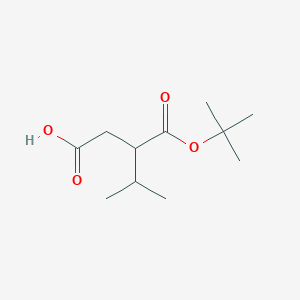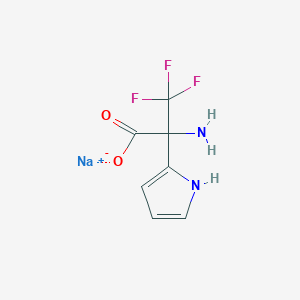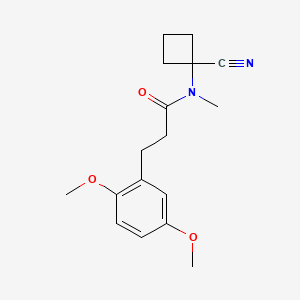![molecular formula C17H21N3O4 B3009163 8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-63-4](/img/structure/B3009163.png)
8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, which has been the subject of various studies due to its biological activity. The compound's structure is characterized by a spiro connection of a 1,3,8-triazaspiro[4.5]decane-2,4-dione moiety to a phenyl group through an acetyl linker, with a methoxy group attached to the phenyl ring. This structure is related to other compounds that have been synthesized and evaluated for their potential as cholinergic agents, myelostimulators, and anticonvulsants .
Synthesis Analysis
The synthesis of related spirooxazolidine-2,4-dione derivatives has been reported through various methods, including the Strecker reaction for N-alkoxyalkylpiperidine hydantoins . The synthesis of these compounds is crucial as it allows for the exploration of their biological activities. The structural requirements for activity are strict, suggesting that the synthesis must be carried out with precision to maintain the desired biological properties .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through X-ray diffraction, revealing the importance of the conformation of specific fragments, such as the 3,6-dihydro-2H-1,4-oxazin-2-one fragment . The conformation and stereochemistry of these compounds are significant as they can influence the biological activity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving these compounds are not explicitly detailed in the provided papers. However, the synthesis and subsequent biological evaluations imply that these compounds can undergo reactions typical for hydantoins and spiro-connected structures, such as binding to receptors and inducing biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of the 8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its analogs are not directly reported. However, the biological evaluations suggest that these compounds have properties that allow them to cross biological barriers and interact with specific receptors, indicating appropriate lipophilicity, stability, and solubility required for their biological activities .
Aplicaciones Científicas De Investigación
Selective Antagonism of α1-Adrenoceptors
8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as BMY 7378, has been identified as a selective antagonist for the alpha 1D-adrenoceptor subtype. This finding is significant as it provides a targeted approach in adrenergic receptor studies and potential therapeutic applications. BMY 7378 demonstrates a higher affinity for the alpha 1D-adrenoceptor compared to other alpha 1-adrenoceptor subtypes, which could be beneficial in research and clinical settings where specificity is crucial (Goetz et al., 1995).
Anticonvulsant Properties
Research has also explored the anticonvulsant properties of derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones, closely related to the chemical structure . These studies have revealed that certain derivatives exhibit notable anticonvulsant activities. This area of research holds potential for the development of new antiepileptic drugs (Obniska et al., 2006).
Characterization in Rat Spinal Cord
Another significant application of BMY 7378 is in the characterization of alpha 1-adrenoceptor subtypes in rat spinal cord. This compound's ability to selectively bind to certain adrenoceptor subtypes aids in understanding the distribution and function of these receptors in the spinal cord, which is crucial for neurological research (Wada et al., 1996).
Synthesis of Imidazole Spiro Compounds
Further research has been conducted on the synthesis of imidazole spiro compounds from related chemical structures, providing insights into synthetic chemistry techniques and the potential for the development of new compounds with varied applications (Dubovtsev et al., 2016).
Antimicrobial and Detoxification Applications
Another significant application is in the synthesis and bonding of similar N-halamine precursors onto cotton fabrics for antimicrobial and detoxification purposes. This research indicates potential applications in creating antimicrobial textiles and materials for decontamination purposes (Ren et al., 2009).
Propiedades
IUPAC Name |
8-[2-(4-methoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-19-15(22)17(18-16(19)23)7-9-20(10-8-17)14(21)11-12-3-5-13(24-2)6-4-12/h3-6H,7-11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJMOQSDFGDUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(4-Methoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-2-{4-[(2,2-dichlorocyclopropyl)methoxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B3009084.png)



![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3009092.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009093.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3009097.png)

![2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide](/img/structure/B3009099.png)
![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3009101.png)

![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3009103.png)